molecular formula C11H14N2O2 B13160608 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13160608
M. Wt: 206.24 g/mol
InChI Key: QFURYUPJLSIZKD-UHFFFAOYSA-N
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Description

2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with a morpholine group and an aldehyde functional group. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 2-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is conducted in large reactors to produce significant quantities of the compound. The product is then purified using techniques such as distillation, crystallization, or chromatography to ensure it meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde stands out due to its specific combination of a morpholine group and an aldehyde functional group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-9-7-13(5-6-15-9)11-10(8-14)3-2-4-12-11/h2-4,8-9H,5-7H2,1H3

InChI Key

QFURYUPJLSIZKD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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